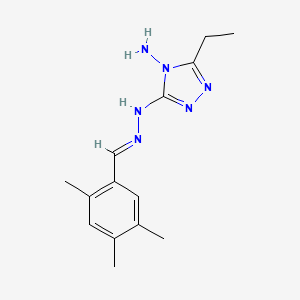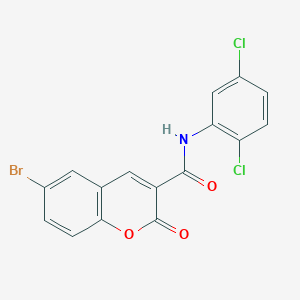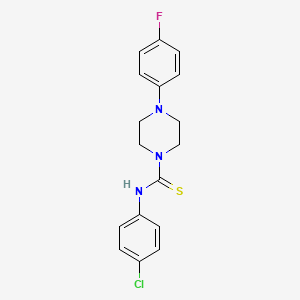
2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-H, and it is a hydrazone derivative of 2,4,5-trimethylbenzaldehyde. The synthesis of TMB-H is relatively simple, and it can be achieved using various methods.
作用机制
The mechanism of action of TMB-H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TMB-H has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. TMB-H has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TMB-H has been shown to have various biochemical and physiological effects. TMB-H has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which is beneficial in the treatment of oxidative stress-related diseases. TMB-H has also been shown to reduce the levels of pro-inflammatory cytokines, which is beneficial in the treatment of inflammatory diseases. TMB-H has been shown to have low toxicity and is well-tolerated in animals.
实验室实验的优点和局限性
TMB-H has several advantages and limitations for lab experiments. One of the advantages of TMB-H is its simplicity of synthesis. TMB-H can be synthesized using relatively simple methods, which makes it easy to obtain for lab experiments. Another advantage of TMB-H is its low toxicity and good tolerance in animals. TMB-H has been shown to have low toxicity and is well-tolerated in animals, which makes it a suitable candidate for further research. One of the limitations of TMB-H is its limited solubility in water. TMB-H is relatively insoluble in water, which makes it difficult to administer in aqueous solutions.
未来方向
There are several future directions for the research on TMB-H. One of the future directions is the optimization of the synthesis method to improve the yield and purity of TMB-H. Another future direction is the investigation of the mechanism of action of TMB-H. The mechanism of action of TMB-H is not fully understood, and further research is needed to elucidate the underlying mechanisms. Another future direction is the investigation of the potential applications of TMB-H in other fields, such as agriculture and environmental science. TMB-H has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications in other fields.
Conclusion:
In conclusion, TMB-H is a hydrazone derivative of 2,4,5-trimethylbenzaldehyde that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-H can be synthesized using various methods, and it has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. The mechanism of action of TMB-H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TMB-H has several advantages and limitations for lab experiments, and further research is needed to explore its potential applications in other fields.
合成方法
The synthesis of TMB-H can be achieved using various methods. One of the most common methods is the condensation reaction between 2,4,5-trimethylbenzaldehyde and 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid. The reaction yields TMB-H as a yellow solid with a melting point of 168-170 °C. Another method involves the reaction between 2,4,5-trimethylbenzaldehyde and 4-amino-5-ethyl-4H-1,2,4-triazole-3-carboxylic acid in the presence of thionyl chloride. This method yields TMB-H as a yellow solid with a melting point of 165-167 °C.
科学研究应用
TMB-H has been extensively studied for its potential applications in various fields. One of the most significant applications of TMB-H is in the field of medicine. TMB-H has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. TMB-H has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TMB-H has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
5-ethyl-3-N-[(E)-(2,4,5-trimethylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-5-13-17-19-14(20(13)15)18-16-8-12-7-10(3)9(2)6-11(12)4/h6-8H,5,15H2,1-4H3,(H,18,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCTAOERDCTBT-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)
![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)
![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)




![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)